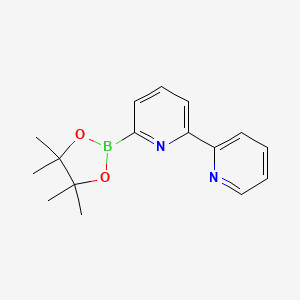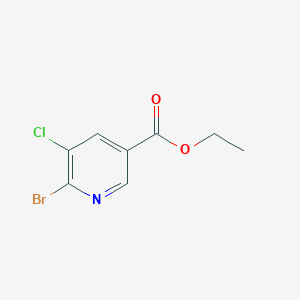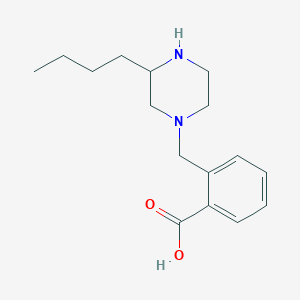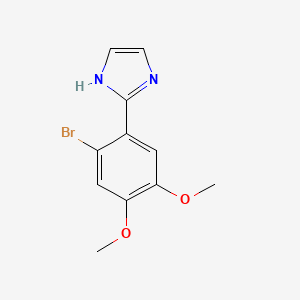![molecular formula C10H14N4O2 B11724161 (Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide](/img/structure/B11724161.png)
(Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of amidoximes, which are known for their ability to undergo various chemical transformations and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method includes the use of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as intermediates. The reaction conditions often involve the use of suitable solvents and catalysts to facilitate the coupling and hydroxyamination processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the amidoxime group to amidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amidoxime group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include oximes, nitriles, amidines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is used as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential as a nitric oxide donor, which can be utilized in biological studies to investigate the role of nitric oxide in various physiological processes. It also serves as an inhibitor of certain enzymes, making it valuable in enzymology research .
Medicine
In medicine, (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is explored for its potential therapeutic applications, particularly as a prodrug that can enhance the bioavailability of active pharmaceutical ingredients. Its ability to release nitric oxide also makes it a candidate for cardiovascular research .
Industry
The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts. Its role as a precursor in the synthesis of complex organic compounds is particularly valuable in the pharmaceutical and chemical industries .
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide involves its conversion to active forms that can interact with molecular targets. The amidoxime group can be enzymatically reduced to amidine, which then interacts with specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired biological effects, such as enzyme inhibition or nitric oxide release .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Methyl 3-((2’-(N’-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate: An impurity of Azilsartan, used in hypertension treatment.
3-(N’-Hydroxycarbamimidoyl)benzoic acid: Known for its role in peptidomimetic synthesis and biological activity.
Uniqueness
(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide stands out due to its dual amidoxime groups, which provide unique reactivity and biological activity. Its ability to act as a nitric oxide donor and enzyme inhibitor makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N4O2 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[3-[(2E)-2-amino-2-hydroxyiminoethyl]phenyl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N4O2/c11-9(13-15)5-7-2-1-3-8(4-7)6-10(12)14-16/h1-4,15-16H,5-6H2,(H2,11,13)(H2,12,14) |
Clé InChI |
ADKBSRANTRLSTM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C/C(=N\O)/N)CC(=NO)N |
SMILES canonique |
C1=CC(=CC(=C1)CC(=NO)N)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
![[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
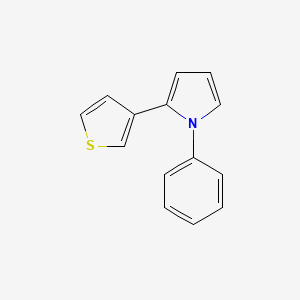
![3-{2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B11724090.png)
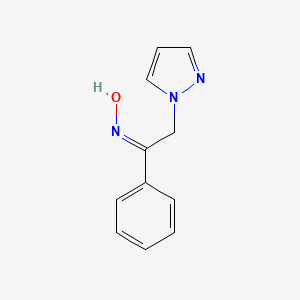
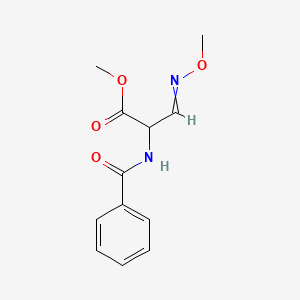
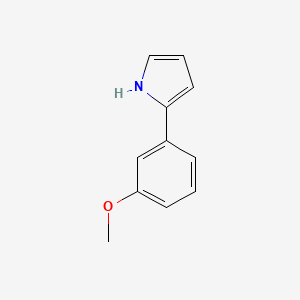
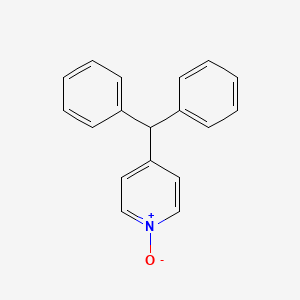
![2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11724110.png)
![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide](/img/structure/B11724125.png)
